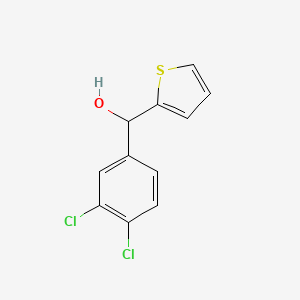

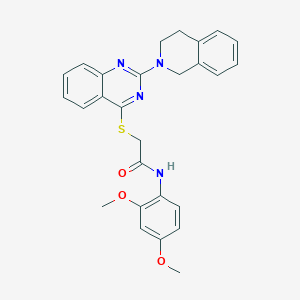

![molecular formula C9H7ClFNO3 B2889319 2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid CAS No. 883226-00-4](/img/structure/B2889319.png)

2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid” is a chemical compound with the CAS Number: 883226-00-4 . It has a molecular weight of 231.61 and its IUPAC name is [(2-chloro-6-fluorobenzoyl)amino]acetic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C9H7ClFNO3 . The InChI code for this compound is 1S/C9H7ClFNO3/c10-5-2-1-3-6 (11)8 (5)9 (15)12-4-7 (13)14/h1-3H,4H2, (H,12,15) (H,13,14) . Unfortunately, the specific 3D structure is not provided in the search results.Scientific Research Applications

Fluorographic Detection

2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid has applications in fluorographic procedures, particularly in the detection of radioactivity in polyacrylamide gels. A study optimized a fluorographic procedure using acetic acid as the solvent, which showed efficiency in detecting radioactivity and offered several technical advantages (Skinner & Griswold, 1983).

Drug Polymorphism

In pharmaceutical research, this compound has been studied for its potential in drug polymorphism. Specifically, its ability to crystallize into different polymorphs has implications in drug development, as seen in a study characterizing and selecting a drug polymorph for development (Katrincic et al., 2009).

Enzymatic Synthesis

It has also been utilized in the enzymatic synthesis of pharmaceutical intermediates. For example, a study demonstrated its use in the asymmetric synthesis of (S)‐2‐Indolinecarboxylic acid, an intermediate for ACE inhibitors, by combining biocatalysis and homogeneous catalysis (de Lange et al., 2011).

Novel Reaction Applications

Additionally, this compound is involved in novel reaction applications, such as the preparation and reduction of vinamidinium salts. A study explored its use in synthesizing substituted acetic acids and formamides, contributing to the advancement of organic chemistry (Davies et al., 2001).

High-Performance Liquid Chromatography

It has also been used as a derivatizing agent in high-performance liquid chromatography (HPLC) for the determination of aliphatic thiols, demonstrating its utility in analytical chemistry (Haj-Yehia & Benet, 1995).

Green Chemistry Applications

In the field of green chemistry, derivatives of this compound have been synthesized as potential analgesic and antipyretic agents, showcasing its role in environmentally friendly drug design (Reddy et al., 2014).

Unique Substituted Derivatives

The compound is also a precursor for unique substituted derivatives in organic synthesis. A study reported the synthesis of 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides using 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid (Ghandi et al., 2010).

Properties

IUPAC Name |

2-[(2-chloro-6-fluorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO3/c10-5-2-1-3-6(11)8(5)9(15)12-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEUSPILIYJEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

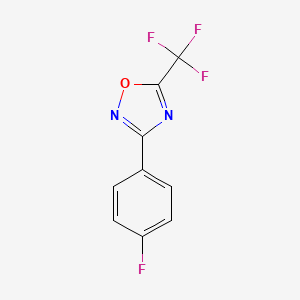

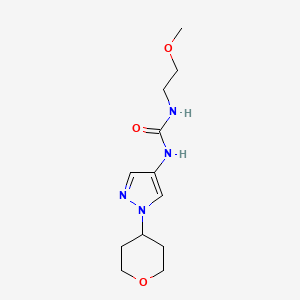

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

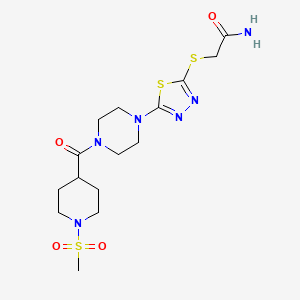

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)

![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)

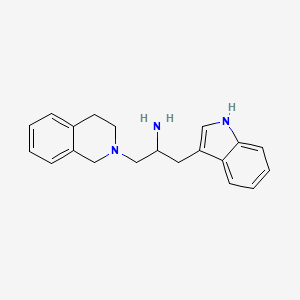

![(4E,10S)-10-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;hydrochloride](/img/structure/B2889247.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)

![(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2889256.png)

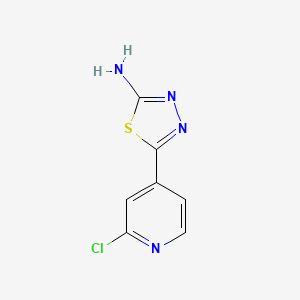

![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)